3-(2-Methyl-benzyl)-piperazin-2-one
Description
3-(2-Methyl-benzyl)-piperazin-2-one is a piperazine-derived compound characterized by a benzyl substituent with a methyl group at the 2-position of the aromatic ring and a ketone group at the 2-position of the piperazine ring. This structure imparts unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and drug design.
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
3-[(2-methylphenyl)methyl]piperazin-2-one |
InChI |
InChI=1S/C12H16N2O/c1-9-4-2-3-5-10(9)8-11-12(15)14-7-6-13-11/h2-5,11,13H,6-8H2,1H3,(H,14,15) |
InChI Key |
OAVQARKVLSMGOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC2C(=O)NCCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(2-Methyl-benzyl)-piperazin-2-one typically involves the reaction of 2-methylbenzylamine with piperazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .
Types of Reactions:
Oxidation: ®-3-(2-Methyl-benzyl)-piperazin-2-one can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions, where functional groups on the benzyl ring or piperazine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
®-3-(2-Methyl-benzyl)-piperazin-2-one is widely used in scientific research due to its versatile chemical properties. It is utilized in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein binding.
Medicine: As a precursor for the development of pharmaceutical drugs.
Industry: In the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of ®-3-(2-Methyl-benzyl)-piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological activity and physicochemical properties of piperazin-2-one derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
